molecular formula C23H23ClN2O5S B3460362 N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)glycinamide

N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)glycinamide

Cat. No.: B3460362
M. Wt: 475.0 g/mol
InChI Key: WQZXGYGZURFUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of glycinamide, which is a class of compounds containing a glycine (the simplest amino acid) where the amino group is substituted. In this case, the amino group is substituted with a benzyl group and a (4-chlorophenyl)sulfonyl group, and the carboxylic acid group is substituted with a (2,4-dimethoxyphenyl) group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate sulfonyl chloride with benzylamine to form the N2-benzyl-N~2~-[(4-chlorophenyl)sulfonyl] intermediate. This could then be reacted with the appropriate (2,4-dimethoxyphenyl)carboxylic acid or its activated derivative to form the final product .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its substituent groups. The benzyl and (4-chlorophenyl)sulfonyl groups would be attached to the nitrogen atom of the glycine, and the (2,4-dimethoxyphenyl) group would be attached to the carbon atom .


Chemical Reactions Analysis

As a glycinamide, this compound could potentially undergo various chemical reactions. For example, it could be hydrolyzed to yield glycine and the corresponding amine and acid. It could also potentially undergo reactions at the sulfonyl group or at the aromatic rings of the substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the sulfonyl group could confer some degree of polarity and the aromatic rings could contribute to its lipophilicity .

Future Directions

The study of glycinamides and their derivatives is an active area of research, particularly in the development of new pharmaceuticals. This specific compound, with its unique combination of substituents, could potentially be of interest in this context .

Properties

IUPAC Name

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-30-19-10-13-21(22(14-19)31-2)25-23(27)16-26(15-17-6-4-3-5-7-17)32(28,29)20-11-8-18(24)9-12-20/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZXGYGZURFUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.